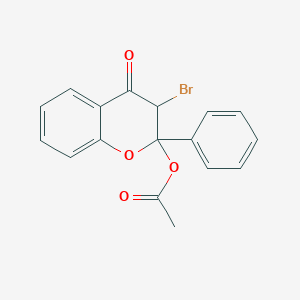
3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate is a complex organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate typically involves multi-step organic reactions. One common method includes the bromination of 4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran, followed by acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride for the acetylation step. The reactions are usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For instance, it might interact with cellular pathways involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran: Lacks the bromine and acetate groups, which may alter its biological activity.
3-Bromo-4-oxo-2-phenyl-2H-1-benzopyran: Similar structure but without the dihydro component, affecting its reactivity and applications.
2-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one: Another related compound with different substituents, leading to varied properties.
Uniqueness
The presence of the bromine and acetate groups in 3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
88187-08-0 |
|---|---|
Molekularformel |
C17H13BrO4 |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
(3-bromo-4-oxo-2-phenyl-3H-chromen-2-yl) acetate |
InChI |
InChI=1S/C17H13BrO4/c1-11(19)21-17(12-7-3-2-4-8-12)16(18)15(20)13-9-5-6-10-14(13)22-17/h2-10,16H,1H3 |
InChI-Schlüssel |
ZIQQABJLYBZMTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(C(C(=O)C2=CC=CC=C2O1)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)
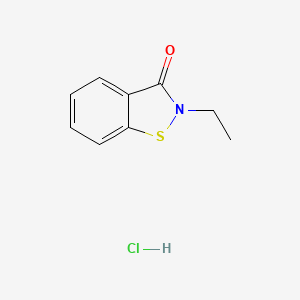
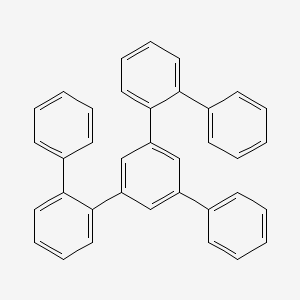

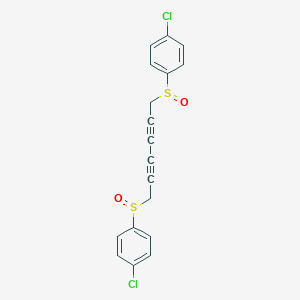
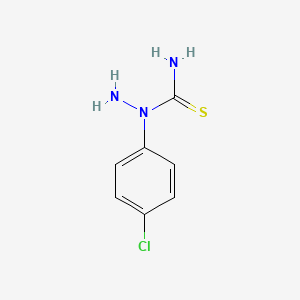

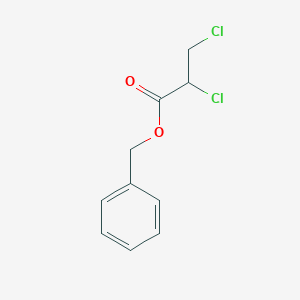
![5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14388113.png)
![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
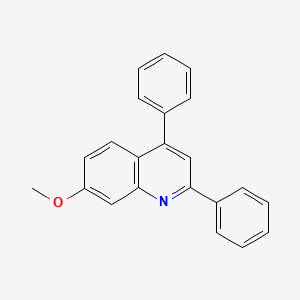
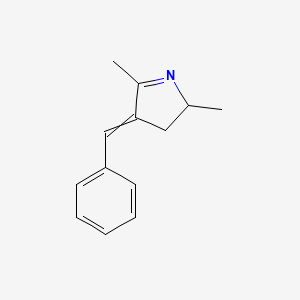
silane](/img/structure/B14388145.png)

